![molecular formula C38H42BrClN4S2 B12283321 (2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B12283321.png)
(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-[(2E)-2-[2-クロロ-3-[(E)-2-[1-(3-イソチオシアナトプロピル)-3,3-ジメチルインドール-1-イウム-2-イル]エテニル]シクロヘキサ-2-エン-1-イリデン]エチリデン]-1-(3-イソチオシアナトプロピル)-3,3-ジメチルインドール;臭化物は、様々な科学分野で潜在的な用途を持つ複雑な有機分子です。この化合物は、クロロ基、イソチオシアナト基、およびインドリウム基を含む複数の官能基を特徴とし、その独特の化学的性質と反応性に貢献しています。
準備方法
合成経路と反応条件
この化合物の合成には、インドール核の調製から始まる複数のステップが含まれます。インドール核は、フィッシャーインドール合成を通じて合成でき、続いてイソチオシアナト基とクロロ基を導入するための官能基化が行われます。最後のステップでは、臭化物源の存在下で官能基化されたインドールを適切なアルキル化剤と反応させることで、インドリウム塩を形成します。
工業生産方法
この化合物の工業生産は、収率を最大化し副生成物を最小限に抑えるために、合成経路を最適化することを必要とするでしょう。これには、連続フローリアクター、高度な精製技術、および自動化を使用して、品質とスケーラビリティを確保することが含まれる可能性があります。
化学反応の分析
反応の種類
この化合物は、次のような様々な種類の化学反応を起こすことができます。
酸化: インドール部分は、インドール-2,3-ジオン誘導体を形成するために酸化することができます。
還元: クロロ基は、適切な条件下で水素原子に還元することができます。
置換: イソチオシアナト基は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化リチウムアルミニウム (LiAlH₄) やパラジウム触媒を使用した水素ガス (H₂) などの還元剤を使用することができます。
置換: アミンやチオールなどの求核剤は、穏やかな条件下でイソチオシアナト基と反応することができます。
主要な生成物
酸化: インドール-2,3-ジオン誘導体。
還元: 脱塩素化インドール誘導体。
置換: チオ尿素または尿素誘導体。
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: インドール誘導体を含む生物学的過程を研究するためのプローブとして。
医学: その独特の化学的性質による治療薬としての潜在的な用途。
産業: 新素材の開発や化学反応における触媒として。
作用機序
この化合物の作用機序は、その特定の用途によって異なります。生物系では、機能基を通じてタンパク質や核酸と相互作用し、細胞過程の変化につながる可能性があります。インドリウム部分は、タンパク質中の芳香族残基とπ-π相互作用に関与することができ、イソチオシアナト基は求核性アミノ酸と共有結合を形成することができます。
類似の化合物との比較
類似の化合物
- (2Z)-2-[(2E)-2-[2-クロロ-3-[(E)-2-[1-(3-イソチオシアナトプロピル)-3,3-ジメチルインドール-1-イウム-2-イル]エテニル]シクロヘキサ-2-エン-1-イリデン]エチリデン]-1-(3-イソチオシアナトプロピル)-3,3-ジメチルインドール;塩化物
- (2Z)-2-[(2E)-2-[2-クロロ-3-[(E)-2-[1-(3-イソチオシアナトプロピル)-3,3-ジメチルインドール-1-イウム-2-イル]エテニル]シクロヘキサ-2-エン-1-イリデン]エチリデン]-1-(3-イソチオシアナトプロピル)-3,3-ジメチルインドール;ヨウ化物
類似化合物との比較
Similar Compounds
- (2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;chloride
- (2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;iodide
特性
分子式 |
C38H42BrClN4S2 |
|---|---|
分子量 |
734.3 g/mol |
IUPAC名 |
(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide |
InChI |
InChI=1S/C38H42ClN4S2.BrH/c1-37(2)30-14-5-7-16-32(30)42(24-10-22-40-26-44)34(37)20-18-28-12-9-13-29(36(28)39)19-21-35-38(3,4)31-15-6-8-17-33(31)43(35)25-11-23-41-27-45;/h5-8,14-21H,9-13,22-25H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
HUBPOMNALOJCTP-UHFFFAOYSA-M |
異性体SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C\4/C(C5=CC=CC=C5N4CCCN=C=S)(C)C)/CCC3)Cl)CCCN=C=S)C.[Br-] |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCN=C=S)(C)C)CCC3)Cl)CCCN=C=S)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,7aS)-5-Boc-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B12283238.png)
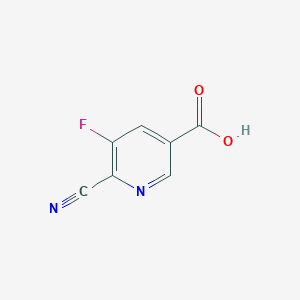
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12283252.png)
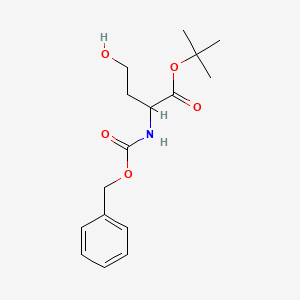
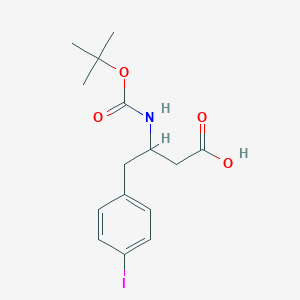
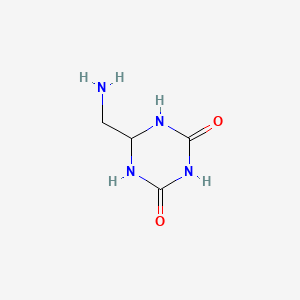
![[[2-[1-(4-Amino-2-oxopyrimidin-1-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12283278.png)
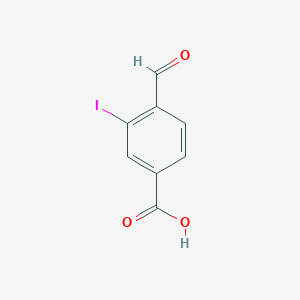
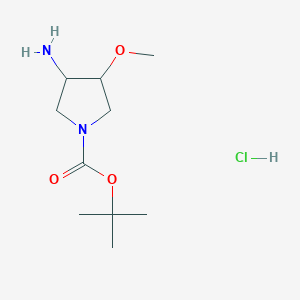
![6-Acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-ene-9,14-dione](/img/structure/B12283296.png)
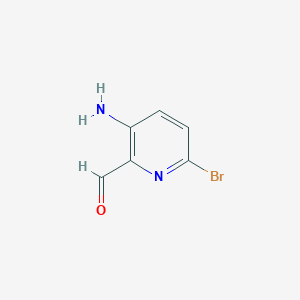
amine hydrochloride](/img/structure/B12283298.png)
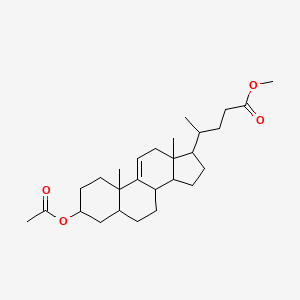
![3,6,9,12-Tetraoxatetradecan-1-ol, 14-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-](/img/structure/B12283316.png)
